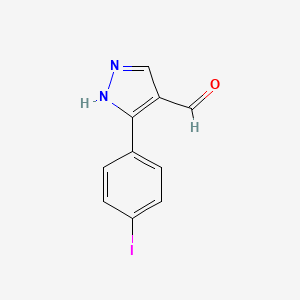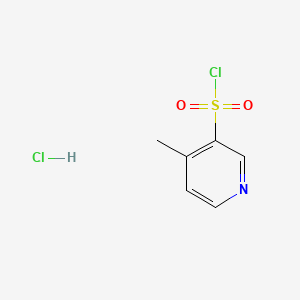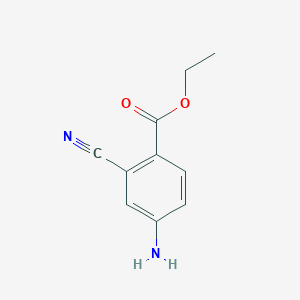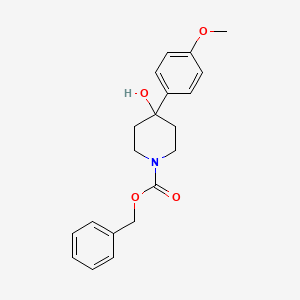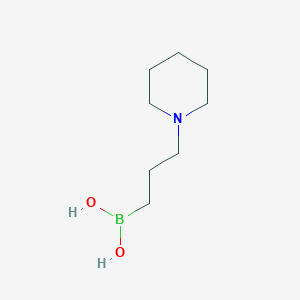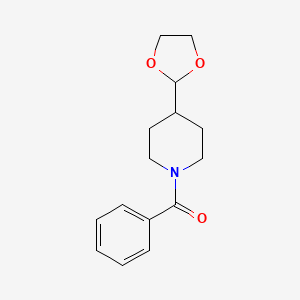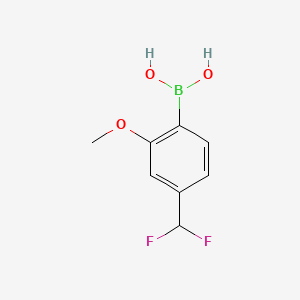
(4-(Difluoromethyl)-2-methoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Difluoromethyl)-2-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring substituted with a difluoromethyl group and a methoxy group. The presence of the difluoromethyl group imparts unique reactivity and stability to the molecule, making it a valuable building block in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethyl)-2-methoxyphenyl)boronic acid typically involves the difluoromethylation of a suitable precursor, followed by the introduction of the boronic acid group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto a phenyl ring, followed by borylation to form the boronic acid. The reaction conditions often require the use of metal catalysts, such as palladium or copper, to facilitate the difluoromethylation and borylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products. The use of recyclable catalysts and green chemistry principles is also considered to make the process more sustainable .
化学反応の分析
Types of Reactions
(4-(Difluoromethyl)-2-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The difluoromethyl group can be reduced under specific conditions to form a methyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and may require elevated temperatures or the presence of a catalyst .
Major Products
The major products formed from these reactions include phenols, methyl-substituted derivatives, and various substituted phenylboronic acids, depending on the specific reaction and conditions used .
科学的研究の応用
Chemistry
In chemistry, (4-(Difluoromethyl)-2-methoxyphenyl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its unique reactivity makes it valuable in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable moiety in medicinal chemistry .
Industry
In the industry, this compound is used in the development of advanced materials, such as polymers and sensors. Its ability to form stable boronic esters with diols makes it useful in the design of responsive materials and biosensors .
作用機序
The mechanism of action of (4-(Difluoromethyl)-2-methoxyphenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The difluoromethyl group can enhance binding affinity and selectivity by forming hydrogen bonds and hydrophobic interactions with the target .
類似化合物との比較
Similar Compounds
Similar compounds include other difluoromethyl-substituted phenylboronic acids, such as (4-(Trifluoromethyl)-2-methoxyphenyl)boronic acid and (4-(Difluoromethyl)-2-hydroxyphenyl)boronic acid .
Uniqueness
What sets (4-(Difluoromethyl)-2-methoxyphenyl)boronic acid apart is the combination of the difluoromethyl and methoxy groups, which confer unique reactivity and stability. The difluoromethyl group enhances metabolic stability, while the methoxy group provides additional sites for functionalization, making it a versatile building block in organic synthesis and drug design .
特性
分子式 |
C8H9BF2O3 |
|---|---|
分子量 |
201.97 g/mol |
IUPAC名 |
[4-(difluoromethyl)-2-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O3/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,8,12-13H,1H3 |
InChIキー |
QRNPOMGJNDJRIL-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)C(F)F)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


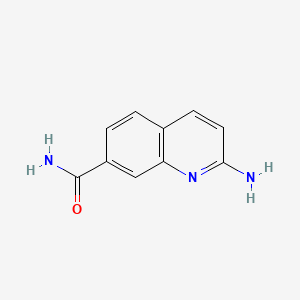
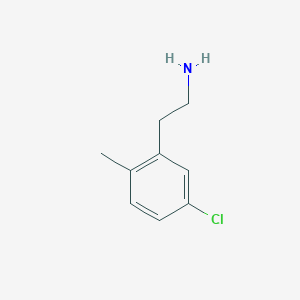
![[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13454944.png)
![2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one](/img/structure/B13454945.png)
![{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol](/img/structure/B13454955.png)

